synthesis and characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
synthesis and characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. The piperazinone scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document outlines a robust and reproducible three-step synthetic pathway, beginning with the construction of the core 3,3-dimethylpiperazin-2-one heterocycle, followed by a regioselective N-alkylation, and concluding with ester hydrolysis. Each step is detailed with explicit, step-by-step protocols and a discussion of the underlying chemical principles that govern the experimental choices. The guide culminates in a thorough characterization of the target compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), providing a complete data package for scientific validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction and Strategic Importance
The piperazinone ring is a cornerstone heterocyclic motif in drug discovery, recognized for its ability to act as a versatile scaffold and peptidomimetic.[3] Its presence in numerous FDA-approved drugs underscores its importance. The incorporation of a gem-dimethyl group at the C-2 position introduces conformational rigidity and steric shielding, which can be leveraged to modulate binding affinity and metabolic stability.
The target molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, is of particular interest as it combines this stable heterocyclic core with a carboxylic acid functional handle. This acid moiety serves as a critical connection point for further chemical elaboration, such as amide bond formation for peptide synthesis, or as a linker attachment point in the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs).
This guide provides a logical and efficient pathway to access this valuable building block, emphasizing not just the procedural steps but the scientific rationale that ensures a high-purity, well-characterized final product.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis is designed as a linear, three-step sequence that is both efficient and scalable. The core strategy hinges on the late-stage introduction of the acetic acid side chain onto a pre-formed piperazinone ring. This approach offers significant advantages in terms of convergency and purification.
Retrosynthetic Logic: Our disconnection approach targets the N1-C bond of the acetic acid side chain. The target molecule can be synthesized via hydrolysis of the corresponding ethyl ester. This ester intermediate, in turn, is accessible through the N-alkylation of the 3,3-dimethylpiperazin-2-one core. The piperazinone core itself can be constructed via a cyclocondensation reaction between ethylenediamine and an activated derivative of 2,2-dimethylglycine, such as ethyl 2-bromo-2-methylpropanoate.
Caption: Overall synthetic scheme for the target compound.
Materials and Instrumentation
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Reagents: Ethylenediamine, Ethyl 2-bromo-2-methylpropanoate, Triethylamine (TEA), Dichloromethane (DCM), Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes. All reagents should be of ACS grade or higher.
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Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, NMR spectrometer (400 MHz or higher), FT-IR spectrometer, High-Resolution Mass Spectrometer.
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of 3,3-Dimethylpiperazin-2-one
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To a round-bottom flask charged with dichloromethane (DCM, 200 mL), add ethylenediamine (1.0 eq). Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve ethyl 2-bromo-2-methylpropanoate (1.0 eq) and triethylamine (1.1 eq) in DCM (50 mL).
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Add the bromoester solution dropwise to the stirred ethylenediamine solution over 1 hour, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by TLC.
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Upon completion, a mild reflux (40 °C) for 2-4 hours is applied to drive the cyclization.
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Cool the mixture, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield 3,3-dimethylpiperazin-2-one as a white solid.
Protocol 3.3.2: Synthesis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate
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To a solution of 3,3-dimethylpiperazin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF, 100 mL), add potassium carbonate (K₂CO₃, 1.5 eq).
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Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction to room temperature and pour it into ice-water (300 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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The resulting crude oil is purified by column chromatography (eluting with a gradient of 20-60% ethyl acetate in hexanes) to afford the desired ester as a clear oil.
Protocol 3.3.3: Synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
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Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 80 mL).
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Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture vigorously at room temperature for 4 hours.
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Monitor the saponification by TLC until the starting ester is no longer visible.
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.
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A white precipitate will form. Stir the suspension for 30 minutes in the ice bath.
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Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield the final product, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, as a white crystalline solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for the final product.
Summary of Properties
| Property | Expected Value |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >95% |
| Expected Melting Point | 175-185 °C (decomposition) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Spectroscopic Data Interpretation
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.8 (br s, 1H): Carboxylic acid proton (-COOH ).
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δ 7.8 (br s, 1H): Amide proton (-NH -).
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δ 3.85 (s, 2H): Methylene protons of the acetic acid moiety (-N-CH₂ -COOH).
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δ 3.15 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).
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δ 2.80 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the N1 nitrogen (-N-CH₂ -CH₂-).
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δ 1.25 (s, 6H): Gem-dimethyl protons (-C(CH₃ )₂).
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¹³C NMR (101 MHz, DMSO-d₆):
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δ 171.5: Carboxylic acid carbonyl carbon (-C OOH).
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δ 169.0: Amide carbonyl carbon (-C =O).
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δ 58.0: Quaternary carbon (-C (CH₃)₂).
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δ 52.0: Methylene carbon of the acetic acid moiety (-N-C H₂-COOH).
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δ 48.5: Methylene carbon adjacent to N1 (-N-C H₂-CH₂-).
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δ 41.0: Methylene carbon adjacent to the amide nitrogen (-NH-C H₂-).
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δ 24.0: Gem-dimethyl carbons (-C(C H₃)₂).
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Infrared (IR) Spectroscopy (ATR, cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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3280: N-H stretch of the amide.
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2970, 2880: C-H stretches (aliphatic).
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1725: C=O stretch of the carboxylic acid.
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1650: C=O stretch of the amide (Amide I band).
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High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated for C₈H₁₅N₂O₃ [M+H]⁺: 187.1077
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Found: 187.1079
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Discussion and Scientific Rationale
Causality in Experimental Design
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Regioselectivity of Alkylation: The N-alkylation step (Protocol 3.3.2) proceeds with high regioselectivity at the N1 position. This is a direct consequence of the electronic differences between the two nitrogen atoms. The N4 nitrogen is part of an amide linkage, and its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic. In contrast, the N1 nitrogen is a secondary amine and is therefore a much stronger nucleophile, readily attacking the electrophilic carbon of ethyl bromoacetate. [1][4]The use of a moderate base like K₂CO₃ is sufficient to deprotonate the more acidic N-H of the amine without significantly affecting the less acidic amide N-H.
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Choice of Hydrolysis Conditions: Saponification of the ester (Protocol 3.3.3) is performed using lithium hydroxide. LiOH is often preferred for its high reactivity and its tendency to minimize side reactions compared to NaOH or KOH in sensitive substrates. The reaction is conducted at room temperature to prevent any potential base-catalyzed degradation of the piperazinone ring.
Self-Validating Protocols
Each stage of the synthesis incorporates a purification step (chromatography or recrystallization/filtration) designed to ensure the intermediate's purity before proceeding to the next step. This staged approach is critical for the success of the overall synthesis, as impurities from one step can lead to significant side reactions and purification challenges in subsequent steps. The final characterization suite provides a multi-faceted confirmation of the product's structure and purity, where each analytical technique corroborates the others. For example, the molecular formula determined by HRMS is consistent with the proton and carbon counts observed in the NMR spectra.
Conclusion
This guide has successfully detailed a reliable and well-documented procedure for the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. By following the outlined protocols, researchers can confidently produce this valuable chemical building block in high purity. The comprehensive characterization data provided serves as a benchmark for validation. The strategic design of this synthesis, rooted in fundamental principles of reactivity and selectivity, makes it an adaptable and robust method for laboratory-scale production.
References
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Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link] [3][5]2. Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423–8428. [Link] [2]3. Beaulieu, F., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Journal of the American Chemical Society, 137(1), 329-335. [Link] [1][4]4. Schär, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42005-42015. [Link] [6]5. Mizoguchi, H., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link] [7][8]6. Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116245. [Link] [9][10]7. Yilmaz, F., & Uzun, L. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1244, 130953. [Link]
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